molecular formula C8H8O2 B158114 4-Methylphenyl formate CAS No. 1864-97-7

4-Methylphenyl formate

Cat. No.: B158114
CAS No.: 1864-97-7
M. Wt: 136.15 g/mol
InChI Key: NEIANUMOAXBNRT-UHFFFAOYSA-N
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Description

Formate (B1220265) Esters in Contemporary Chemical Science

Formate esters, the simplest class of carboxylate esters, are characterized by a hydrogen atom attached to the carbonyl group. acs.org They are valuable compounds in various sectors, including the flavor and fragrance industry, and as intermediates in organic synthesis. researchgate.netconicet.gov.ar Formate esters can be synthesized through several methods, including the acid-catalyzed esterification of formic acid with an alcohol, a common laboratory and industrial method. acs.orgresearchgate.net

Recent research has highlighted the potential of formate esters in novel applications. For instance, they have been investigated as hydrogen storage media. Methyl formate, in particular, has been proposed as a potent alternative for chemical hydrogen storage, with research demonstrating its rapid hydrogen release capabilities. chemeurope.com Furthermore, formate esters are being explored in biocatalysis. The enzyme formate dehydrogenase has been shown to selectively cleave formic acid esters, a discovery that opens up new avenues for their use in protective group chemistry and as substrates for cofactor regeneration in enzymatic reactions. rsc.org The synthesis of formate esters itself is a field of active research, with methods like Au/TiO2-catalyzed aerobic oxidative coupling of paraformaldehyde with alcohols offering simpler and more efficient routes. nih.gov

Significance of the 4-Methylphenyl Moiety in Organic Chemistry Research

The 4-methylphenyl group, also known as the p-tolyl group, is a common structural motif in organic chemistry. Its presence significantly influences a molecule's physical and chemical properties. The methyl group at the para position of the benzene (B151609) ring affects the electronic properties and reactivity of the molecule. fiveable.me Specifically, the methyl group's inductive effect increases the electron density on the benzene ring, which can make the para position more susceptible to electrophilic aromatic substitution reactions. fiveable.me

This moiety is a crucial building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com For example, 4'-methylpropiophenone, which contains a 4-methylphenyl group, is a key intermediate in the synthesis of various pharmaceuticals. chemicalbook.comchemicalbook.com The presence of the methyl group can also enhance the solubility of compounds in organic solvents, making them useful reagents in organic synthesis. solubilityofthings.com The structural features of the 4-methylphenyl group are also important in the study of molecular interactions, such as those investigated in the development of novel antimicrobial and antioxidant agents. eijppr.com

Current Research Trajectories and Future Directions for 4-Methylphenyl Formate

Current research on this compound itself is somewhat limited, with much of the focus being on its synthesis and basic chemical reactions like hydrolysis, oxidation, and reduction. However, the broader research into formate esters and compounds containing the 4-methylphenyl group points towards potential future directions for this compound.

Given the interest in formate esters as hydrogen carriers, investigating the potential of this compound in this area could be a fruitful avenue of research. chemeurope.com Its aromatic nature might influence its hydrogen storage and release properties compared to simpler alkyl formates.

Furthermore, the biological activity of this compound and its derivatives is an area ripe for exploration. Formate esters, in general, have been studied for their insecticidal properties, and the hydrolysis of these esters to formic acid is a key aspect of their mode of action. researchgate.net The 4-methylphenyl moiety is present in many biologically active compounds, and its incorporation into a formate ester could lead to novel therapeutic agents. eijppr.com For instance, derivatives of 5-(4-methylphenyl)pentanoic acid have shown potential as anti-inflammatory agents.

The development of more efficient and sustainable methods for the synthesis of this compound and other formate esters will also continue to be a focus. This includes the use of biocatalysts and novel catalytic systems to improve yields and reduce environmental impact. researchgate.netrsc.orgnih.gov

Table 2: Research Directions for Formate Esters and 4-Methylphenyl Compounds
Area of ResearchKey Findings and Potential ApplicationsRelevant CompoundsSource
Hydrogen StorageMethyl formate shows rapid hydrogen release, suggesting potential for other formate esters as H2 carriers.Methyl formate chemeurope.com
BiocatalysisFormate dehydrogenase can selectively cleave formate esters, useful in protective group chemistry and cofactor regeneration.Various formate esters rsc.org
Pharmaceutical SynthesisThe 4-methylphenyl group is a key component in various pharmaceutical intermediates.4'-Methylpropiophenone, 5-(4-Methylphenyl)pentanoic acid chemicalbook.comchemicalbook.com
InsecticidesFormate esters can act as insecticides through hydrolysis to formic acid.Various formate esters researchgate.net
Sustainable SynthesisDevelopment of novel catalytic methods for efficient and environmentally friendly ester synthesis.Various formate esters researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1864-97-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

(4-methylphenyl) formate

InChI

InChI=1S/C8H8O2/c1-7-2-4-8(5-3-7)10-6-9/h2-6H,1H3

InChI Key

NEIANUMOAXBNRT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC=O

Canonical SMILES

CC1=CC=C(C=C1)OC=O

Other CAS No.

1864-97-7

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methylphenyl Formate

Esterification Approaches to 4-Methylphenyl Formate (B1220265) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, stands as the cornerstone for the synthesis of 4-methylphenyl formate. This can be achieved through direct reaction with formic acid, transesterification, or the use of more reactive formic acid derivatives.

The most straightforward approach to synthesizing this compound is the direct esterification of 4-methylphenol with formic acid. This reaction is typically performed in the presence of an acid catalyst to facilitate the reaction, which involves the removal of a water molecule. nih.gov The general reaction is as follows:

HCOOH + CH₃C₆H₄OH ⇌ HCOOC₆H₄CH₃ + H₂O

Optimization of reaction conditions, such as temperature and the molar ratio of reactants, is crucial for maximizing the yield of the ester. For instance, a common laboratory method involves reacting 4-methylphenol with formic acid at a molar ratio of approximately 1:1.2 and a temperature range of 60–80°C for several hours.

Table 1: Parameters for Direct Esterification of 4-Methylphenol with Formic Acid

ParameterValue
Reactants4-Methylphenol, Formic Acid
Molar Ratio (4-Methylphenol:Formic Acid)1:1.2
Temperature60–80°C
Reaction Time4–6 hours
CatalystAcid Catalyst (e.g., Sulfuric Acid)

Transesterification offers an alternative route to this compound, involving the reaction of 4-methylphenol with another formate ester, such as methyl formate, in the presence of a catalyst. masterorganicchemistry.com This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com The general equation for this process is:

HCOOCH₃ + CH₃C₆H₄OH ⇌ HCOOC₆H₄CH₃ + CH₃OH

Basic conditions, for example, using sodium methoxide, can facilitate this transformation. N-heterocyclic carbenes have also been explored as effective catalysts for the transformylation of alcohols with methyl formate. organic-chemistry.org

To enhance the reactivity and yield of the esterification, derivatives of formic acid can be employed. While the direct use of highly reactive derivatives like acyl chlorides with phenols can lead to the formation of undesirable byproducts, other strategies have been developed. researchgate.net For instance, the reaction of alkyl halides with formamide represents an alternative pathway to formate esters. researchgate.net

Catalytic Systems in this compound Synthesis

Acid catalysis is the most common approach for the direct esterification of 4-methylphenol with formic acid. Strong mineral acids like concentrated sulfuric acid are frequently used. The catalytic cycle involves protonation of the formic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl group of 4-methylphenol.

Recent research has also focused on the use of solid acid catalysts to develop more environmentally friendly and reusable catalytic systems. researchgate.net For example, acid-activated Indian bentonite has been successfully used as a catalyst for the esterification of p-cresol (B1678582) with various carboxylic acids, demonstrating the potential of clay-based catalysts in such reactions. researchgate.netniscpr.res.in Similarly, metal cation-exchanged montmorillonite nanoclays have shown catalytic activity in the esterification of phenylacetic acid with p-cresol. nih.gov

Table 2: Examples of Acid Catalysts in Esterification

CatalystReactantsYieldReference
Acid Activated Indian BentoniteStearic Acid, p-Cresol96% researchgate.net
Al³⁺-montmorillonite nanoclayPhenylacetic Acid, p-CresolHigh nih.gov
p-Toluenesulfonic acidFormic Acid, Phenol98.4% chemicalbook.com

While less common for the direct synthesis of this compound, transition metal catalysis is a significant area of research in the broader context of ester formation. cuny.edu These catalytic systems offer alternative reaction pathways and can provide high efficiency and selectivity. For example, zinc cluster catalysts have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org

Green Chemistry Approaches for this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several approaches align with these principles, including the use of microwave irradiation, solvent-free conditions, and mechanochemistry.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. By using microwave heating, it is possible to significantly shorten reaction times from days or hours to just minutes researchgate.netmdpi.com. This technique often leads to higher yields and cleaner reactions compared to conventional heating methods nih.gov.

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the surveyed literature, the general methodology is applicable. For instance, the synthesis of various 2-formimidate-3-carbonitrile derivatives was successfully achieved by irradiating the reaction mixture with microwaves at 120 W, reaching 150 °C for a duration of 20 minutes mdpi.com. Similarly, a series of polymers were synthesized using microwave heating, which reduced the reaction time from over a day to 30 minutes for full conversion researchgate.net. This rapid and efficient heating suggests that the formylation of p-cresol could be similarly optimized, offering a green alternative to traditional synthetic routes.

Table 1: Comparison of Microwave vs. Conventional Heating in Synthesis

Feature Microwave-Assisted Synthesis Conventional Heating
Reaction Time Minutes researchgate.netmdpi.com Hours to Days researchgate.net
Energy Efficiency High Low
Heating Mechanism Direct heating of molecules Conduction and convection
Yields Often higher nih.gov Variable

| Side Reactions | Often reduced | More prevalent |

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free reactions, often conducted by grinding reactants together at room temperature or with minimal heating, can lead to high yields in short reaction times researchgate.netcmu.edu.

The synthesis of various organic compounds under solvent-free conditions has been well-documented. For example, phenol and naphthol derivatives undergo regioselective solvent-free ortho-acylation with organic acids under microwave irradiation, with reactions completing in short times and producing high yields researchgate.net. The enzymatic synthesis of formate esters has also been explored in solvent-free systems, demonstrating the viability of this approach for this class of compounds mdpi.com. A small library of fluorescent 1,4-dihydropyridine nucleoside analogues was successfully synthesized under solvent-free conditions via a one-pot, three-component reaction using microwave irradiation, achieving very high yields (86–96%) nih.gov. These examples strongly suggest that a solvent-free synthesis of this compound, likely from p-cresol and a suitable formylating agent, is a feasible and environmentally friendly strategy.

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to initiate and sustain chemical reactions researchgate.netresearchgate.net. This solvent-free technique can facilitate reactions between solids, reducing waste and enabling novel transformations by using piezoelectric materials as redox catalysts researchgate.netresearchgate.net.

While a specific mechanochemical protocol for synthesizing this compound has not been reported, the methodology has been successfully applied to other aryl compounds. For example, a general method for the synthesis of aryl fluorides from aryldiazonium tetrafluoroborates uses a piezoelectric material as a redox catalyst under ball milling conditions researchgate.net. Furthermore, a mechanochemical protocol for the defluorinative arylation of trifluoroacetamides has been developed to produce a wide variety of aromatic amides helsinki.fiacs.org. These studies demonstrate the potential of mechanochemistry as a green synthetic route for forming ester bonds with aryl groups, representing a promising but as-yet-unexplored avenue for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the reactivity of its formate ester group and the p-tolyl moiety. Key transformation pathways include hydrolysis and oxidative reactions.

The hydrolysis of formate esters, breaking the ester bond to yield a carboxylic acid and an alcohol, is a fundamental chemical transformation. The hydrolysis of simple esters like methyl formate has been studied extensively, with the reaction following first-order kinetics in neutral medium pjsir.orgresearchgate.net. In acidic solutions, the rate of hydrolysis for methyl formate is dependent on the concentration of both the ester and H+ ions youtube.com.

Specific research on the hydrolysis of p-tolyl esters provides direct insight into the reactivity of this compound. A study on the hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate found that the rates followed a first-order rate equation. The stability of the ester bond was influenced by the substituent on the phenyl ring, with the rate of hydrolysis decreasing in the order: p-chlorophenyl > phenyl > p-tolyl rsc.org. This indicates that the electron-donating methyl group on the p-tolyl ring reduces the electrophilicity of the carbonyl carbon, thereby slowing the rate of nucleophilic attack by water and increasing the ester's stability against hydrolysis compared to phenyl formate.

Table 2: Relative Hydrolysis Rates of Aryl Hydrogen Succinates

Compound Relative Rate of Hydrolysis
p-Chlorophenyl hydrogen succinate Fastest
Phenyl hydrogen succinate Intermediate

Research focusing specifically on the oxidative transformation of this compound is limited . However, the molecule possesses several sites susceptible to oxidation: the formate group, the aromatic ring, and the benzylic methyl group.

The synthesis of cresyl formate via the Baeyer-Villiger oxidation of p-tolualdehyde with a peroxide in a formic acid solvent is a related process googleapis.com. This reaction involves the oxidation of the aldehyde to form the formate ester, highlighting the stability of the p-cresol product under these oxidative conditions googleapis.com. Another relevant area is the synthesis of formate esters through the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by gold nanoparticles researchgate.net.

Reductive Transformations

The reductive transformations of this compound represent an area of significant interest, primarily revolving around its potential as a hydride source in catalytic transfer hydrogenation and the reduction of its constituent functional groups. While direct catalytic hydrogenation of the ester functionality is challenging, the aromatic ring and the formate group can undergo reduction under specific conditions.

One plausible reductive pathway for this compound is the hydrogenation of the p-cresyl moiety. Analogous studies on the hydrogenation of cresol (B1669610) isomers provide insight into this transformation. For instance, the hydrogenation of o-cresol over a platinum catalyst has been shown to proceed via a two-step mechanism, yielding 2-methyl-cyclohexanone as an intermediate, which is subsequently reduced to 2-methyl-cyclohexanol osti.goviaea.org. This suggests that under similar catalytic conditions, the aromatic ring of this compound could be reduced to a cyclohexyl ring.

Furthermore, formate esters are widely recognized for their role as hydrogen donors in catalytic transfer hydrogenation reactions. In these processes, the formate moiety serves as a source of hydride (H⁻), which is transferred to a substrate in the presence of a transition metal catalyst, such as palladium or ruthenium. This method offers a safer and often more selective alternative to using molecular hydrogen. The general mechanism involves the decomposition of the formate ester to release a hydride species, which then participates in the reduction of the target molecule. While specific studies detailing the use of this compound as the primary hydride donor are not extensively documented, the well-established reactivity of other formate esters in this capacity strongly suggests its potential for similar applications.

The reduction of the ester group itself to an alcohol (methanol) and p-cresol would typically require strong reducing agents, such as metal hydrides. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reagents for the reduction of esters to alcohols pharmaguideline.comlibretexts.org. The general mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, leading to the formation of an alkoxide intermediate, which is then protonated to yield the corresponding alcohols.

Role as a Carbonylating Agent in Organic Synthesis

This compound can function as a carbonylating agent, specifically as a formylating agent, in various organic transformations. Formylation is a chemical process where a formyl group (-CHO) is introduced into a molecule wikipedia.org. This is a crucial transformation for the synthesis of aldehydes, formamides, and other formyl-containing compounds which are valuable intermediates in organic synthesis.

The utility of this compound as a formylating agent stems from the reactivity of the formate ester linkage. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Upon reaction with a suitable nucleophile, the formyl group is transferred, and the p-cresol moiety acts as a leaving group.

Formylation of Amines:

One of the primary applications of formylating agents is the N-formylation of amines to produce formamides. Formamides are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction of this compound with a primary or secondary amine would proceed via nucleophilic acyl substitution at the formyl carbon. The lone pair of the amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release p-cresolate and form the corresponding N-substituted formamide. While various reagents, including other formate esters like methyl formate and ammonium formate, are commonly used for this purpose, this compound offers an alternative with a different leaving group profile nih.govresearchgate.netscispace.com.

Formylation of Alcohols:

Similarly, this compound can be employed for the O-formylation of alcohols to generate formate esters. This reaction is typically catalyzed by an acid or a base. The alcohol, acting as a nucleophile, attacks the formyl carbon of this compound, leading to a transesterification reaction. This process is valuable for the introduction of a formyl protecting group for alcohols or for the synthesis of specific formate esters researchgate.net.

The reactivity of this compound as a formylating agent can be influenced by the electronic properties of the p-cresyl group. The methyl group, being electron-donating, may slightly reduce the electrophilicity of the formyl carbon compared to unsubstituted phenyl formate. However, the phenoxide is a good leaving group, facilitating the formyl transfer.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the modulation of its physical, chemical, and biological properties. These modifications can be broadly categorized into substitutions on the aromatic ring and variations of the ester group.

Synthesis of Ring-Substituted Derivatives:

Derivatives of this compound with additional substituents on the aromatic ring can be prepared from the corresponding substituted p-cresols. A general synthetic route involves the formylation of a substituted 4-methylphenol. For instance, a 2-substituted-4-methylphenyl formate can be synthesized by reacting the corresponding 2-substituted-4-methylphenol with a formylating agent.

A variety of substitution patterns can be envisioned, and the synthetic strategies would be adapted from established methods in aromatic chemistry. For example, electrophilic aromatic substitution reactions on p-cresol or its derivatives could introduce nitro, halogen, or alkyl groups, followed by formylation to yield the desired this compound derivative. Alternatively, functional group interconversions on a pre-existing substituted p-cresol can provide access to a wider range of derivatives.

Derivative/AnalogStarting MaterialSynthetic Method
2-Bromo-4-methylphenyl formate2-Bromo-4-methylphenolFormylation with formic acid/acetic anhydride
2,6-Di-tert-butyl-4-methylphenyl formate2,6-Di-tert-butyl-4-methylphenolReaction with a mixed anhydride of formic and acetic acids
4-Methoxyphenyl formate4-MethoxyphenolFormylation

Synthesis of Analogs:

Analogs of this compound can be synthesized by modifying the phenolic component. For example, replacing the p-cresol moiety with other substituted phenols would yield a series of aryl formates with varying electronic and steric properties. The synthesis of 4-methoxyphenyl formate, for instance, would involve the formylation of 4-methoxyphenol chemicalbook.comnih.gov.

Furthermore, analogs can be prepared by altering the position of the methyl group on the phenyl ring, leading to o-cresyl formate and m-cresyl formate. These isomers would be synthesized from o-cresol and m-cresol, respectively, using standard formylation procedures.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylphenyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Analysis of 4-Methylphenyl formate (B1220265) involves one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to assign all proton and carbon signals and confirm their connectivity.

The ¹H NMR spectrum of 4-Methylphenyl formate is characterized by three distinct sets of signals corresponding to the formate, aromatic, and methyl protons. The chemical shift (δ) of each signal is indicative of the local electronic environment of the protons.

Formyl Proton (H-C=O): A single, highly deshielded proton is responsible for the formate functional group. This proton appears as a sharp singlet, typically in the range of δ 8.3 - 8.4 ppm. Its downfield position is attributed to the strong deshielding effect of the adjacent electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. Data from analogous formamide compounds, such as N-Methyl-N-(p-tolyl)formamide, show this formyl proton signal at approximately δ 8.40 ppm. umich.edu

Aromatic Protons (Aryl-H): The para-substituted phenyl ring gives rise to a characteristic A₂B₂ splitting pattern, resulting in two doublets. The two protons ortho to the formate ester group (H-2, H-6) are chemically equivalent, as are the two protons meta to the ester group (H-3, H-5). The ortho protons are expected to resonate at approximately δ 7.0–7.1 ppm, while the meta protons, which are adjacent to the methyl group, typically appear slightly upfield at around δ 7.2–7.3 ppm. Each signal appears as a doublet due to coupling with its adjacent aromatic proton.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a singlet. This signal is found in the typical alkyl-aromatic region, predicted to be around δ 2.3–2.4 ppm, consistent with the signal for the methyl group in related p-tolyl compounds. umich.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.35Singlet (s)H-C=O (Formyl Proton)
~ 7.25Doublet (d)H-3, H-5 (Aromatic)
~ 7.05Doublet (d)H-2, H-6 (Aromatic)
~ 2.35Singlet (s)-CH₃ (Methyl Protons)

The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals, confirming the presence of six unique carbon environments in the molecule, as expected from its symmetry.

Carbonyl Carbon (C=O): The carbon of the formate carbonyl group is significantly deshielded and appears as a singlet in the downfield region of the spectrum, typically around δ 160–163 ppm. This chemical shift is characteristic of ester carbonyl carbons. For comparison, the carbonyl carbon in N-Methyl-N-(p-tolyl)formamide resonates at δ 162.3 ppm. umich.edu

Aromatic Carbons (Aryl-C): Four signals are observed for the six aromatic carbons due to the molecule's symmetry.

C1 (ipso-Carbon, C-O): The carbon atom directly bonded to the ester oxygen is the most deshielded of the aromatic carbons, with a predicted chemical shift of approximately δ 148–150 ppm.

C4 (ipso-Carbon, C-CH₃): The carbon bearing the methyl group appears at a lower field, around δ 135–138 ppm.

C3/C5 (meta-Carbons): The two equivalent carbons meta to the ester group are expected to resonate near δ 130 ppm.

C2/C6 (ortho-Carbons): The two equivalent carbons ortho to the ester group are typically found further upfield, around δ 121–123 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group gives a signal in the aliphatic region of the spectrum, with a characteristic chemical shift of approximately δ 20–21 ppm. umich.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 162.0C=O (Carbonyl Carbon)
~ 149.0C1 (Aromatic C-O)
~ 136.5C4 (Aromatic C-CH₃)
~ 130.0C3, C5 (Aromatic C-H)
~ 122.0C2, C6 (Aromatic C-H)
~ 20.8-CH₃ (Methyl Carbon)

While one-dimensional NMR provides information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are employed to establish definitive connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between the aromatic protons. A cross-peak would be observed between the signals assigned to the H-2/H-6 doublet and the H-3/H-5 doublet, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show correlations between the H-2/H-6 signal and the C2/C6 signal, the H-3/H-5 signal and the C3/C5 signal, and the methyl proton signal with the methyl carbon signal. This technique is invaluable for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. Key correlations for this compound would include a cross-peak between the formyl proton (H-C=O) and the ipso-carbon C1 (C-O), confirming the ester linkage. Additionally, correlations from the methyl protons to the C4 and C3/C5 carbons would solidify the assignment of the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

The FT-IR spectrum of this compound is dominated by absorptions arising from the stretching and bending vibrations of its constituent bonds and functional groups.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methyl group are observed just below 3000 cm⁻¹, usually in the 2980–2870 cm⁻¹ range.

C=O Stretching: The most intense and diagnostic absorption in the spectrum is the carbonyl (C=O) stretch of the formate ester. This strong, sharp band is expected in the region of 1730–1715 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of medium to weak absorptions in the 1610–1450 cm⁻¹ region.

C-O Stretching: Ester C-O stretching vibrations result in two characteristic strong bands. The C(=O)-O stretch typically appears in the 1200–1180 cm⁻¹ range, while the O-C(aryl) stretch is also found in this fingerprint region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the aromatic ring are also diagnostic. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong absorption is expected in the 820–800 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2980-2870C-H StretchMethyl (-CH₃)
~ 1725C=O StretchFormate Ester
~ 1610, 1500C=C StretchAromatic Ring
~ 1190C-O StretchEster (C(=O)-O)
~ 810C-H Bend (OOP)1,4-Disubstituted Aromatic

FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption is strongest for polar bonds, Raman scattering is more intense for non-polar, symmetric bonds.

Aromatic Ring Vibrations: The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. A particularly intense band corresponding to the symmetric ring breathing mode is anticipated around 1600 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum in the 3100-2800 cm⁻¹ region and are often very strong.

C=O Stretching: The carbonyl stretch, while prominent in the IR spectrum, will also be present in the Raman spectrum, though typically with lower relative intensity.

Symmetry and Complementarity: Vibrations that are symmetric and result in a large change in polarizability, such as the aromatic ring breathing mode, give strong Raman signals but may be weak in the IR spectrum. Conversely, highly polar functional groups like the carbonyl group dominate the IR spectrum. This complementarity is essential for a complete vibrational analysis. kurouskilab.com

Vibrational Frequency Assignments and Potential Energy Distributions

The vibrational characteristics of this compound can be meticulously examined using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These techniques provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent bonds. The assignment of these vibrational frequencies to specific molecular motions is supported by Potential Energy Distribution (PED) analysis, often derived from computational methods like Density Functional Theory (DFT).

The spectrum of this compound is characterized by distinct vibrations arising from the p-substituted benzene ring, the ester group (formate), and the methyl group.

Aromatic Ring Vibrations : The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. Carbon-carbon stretching vibrations within the aromatic ring are observed in the 1650-1200 cm⁻¹ range and are highly characteristic. physchemres.org In-plane and out-of-plane C-H bending vibrations also provide structural information and are generally found at lower wavenumbers. physchemres.org

Ester Group Vibrations : The most prominent feature of the ester group is the strong C=O stretching vibration, which is expected in the 1740–1720 cm⁻¹ region for formate esters. The C-O stretching vibrations of the ester linkage typically result in two distinct bands, an asymmetric C-O-C stretch and a symmetric one, usually located in the 1250–1000 cm⁻¹ range.

Methyl Group Vibrations : The methyl (CH₃) group attached to the phenyl ring exhibits characteristic symmetric and antisymmetric stretching vibrations between 2980 and 2870 cm⁻¹. physchemres.org The corresponding bending (deformation) vibrations are found in the 1465-1370 cm⁻¹ region. physchemres.org

A detailed assignment of the principal vibrational modes for this compound, based on theoretical calculations and comparison with similar molecules, is presented below.

Table 1: Vibrational Frequency Assignments and Potential Energy Distributions (PED) for this compound

Wavenumber (cm⁻¹) (Calculated)IntensityAssignmentPED Contribution (%)
~3080Mediumν(C-H) aromatic>90
~2960Mediumν_as(CH₃)>95
~2880Weakν_s(CH₃)>95
~1735Very Strongν(C=O) ester~85 ν(C=O) + 10 ν(C-O)
~1610Strongν(C=C) aromatic~80 ν(C=C)
~1510Strongν(C=C) aromatic~75 ν(C=C)
~1450Mediumδ_as(CH₃)>80
~1380Mediumδ_s(CH₃)>80
~1210Very Strongν_as(C-O-C) ester~70 ν(C-O) + 20 ν(C-C)
~1170Strongβ(C-H) in-plane bend~60 β(C-H)
~850Strongγ(C-H) out-of-plane bend>85

Abbreviations: ν - stretching; δ - bending (scissoring); β - in-plane bending; γ - out-of-plane bending; s - symmetric; as - asymmetric.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths at which these absorptions occur provide valuable information about the molecule's electronic structure and conjugation.

For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the p-substituted benzene ring. The formate ester group, while not a strong chromophore itself, can subtly influence the absorption characteristics of the phenyl ring through its electronic effects. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the aromatic system.

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, is expected to exhibit distinct absorption bands characteristic of substituted benzenes. These bands originate from π → π* electronic transitions within the aromatic ring.

The primary absorption bands for benzene derivatives are often labeled as the E1, E2, and B bands.

The E-bands (E1 and E2) are typically found at shorter wavelengths (below 230 nm) and have high molar absorptivity. They arise from transitions to higher energy excited states.

The B-band is found at longer wavelengths (around 250-290 nm), has a lower molar absorptivity, and often displays fine vibrational structure. This band is due to a symmetry-forbidden transition in benzene, which becomes allowed upon substitution.

In this compound, the presence of the methyl and formate substituents on the benzene ring influences the position (λ_max) and intensity of these absorption bands. The methyl group, being an electron-donating group, and the formate group, with its carbonyl moiety, both perturb the electronic structure of the benzene ring, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The analysis of these shifts provides insight into the electronic interactions between the substituents and the aromatic system.

Table 2: Expected Electronic Absorption Data for this compound

TransitionExpected λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
π → π* (E2-band)~220-240High (~8,000 - 15,000)Ethanol
π → π* (B-band)~260-280Moderate (~500 - 2,000)Ethanol

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular identification, a sample is vaporized and ionized, often by electron impact (EI), which knocks an electron off the molecule to form a positive ion called the molecular ion (M⁺). chemguide.co.uk The molecular ion peak in the mass spectrum gives the molecular weight of the compound. For this compound (C₈H₈O₂), the expected molecular weight is approximately 136.15 g/mol . epa.gov

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments, known as the fragmentation pattern, is unique to the molecule's structure and provides crucial information for its identification.

The fragmentation of this compound is expected to proceed through several characteristic pathways for esters and aromatic compounds:

Loss of the formyloxy radical (•OCHO) : Cleavage of the ester C-O bond can lead to the formation of the p-methylphenyl cation.

Loss of the formyl radical (•CHO) : This would result in a p-methylphenoxide ion fragment.

McLafferty Rearrangement : While not possible for the formate ester itself, related esters with longer acyl chains often exhibit this characteristic rearrangement.

Aromatic Ring Fragmentation : Further fragmentation of the p-methylphenyl cation can occur, for instance, by loss of a methyl radical or rearrangement to a tropylium ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonStructureNotes
136[C₈H₈O₂]⁺[CH₃-C₆H₄-OCHO]⁺Molecular Ion (M⁺)
108[C₇H₈O]⁺[CH₃-C₆H₄-OH]⁺Loss of CO
107[C₇H₇O]⁺[CH₃-C₆H₄-O]⁺Loss of CHO radical
91[C₇H₇]⁺[CH₃-C₆H₄]⁺ or [C₇H₇]⁺ (Tropylium ion)Loss of OCHO radical, followed by potential rearrangement
65[C₅H₅]⁺[C₅H₅]⁺Fragmentation of the aromatic ring (loss of C₂H₂)
45[CHO₂]⁺[HCOO]⁺Formate ion
29[CHO]⁺[HCO]⁺Formyl cation

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of X-ray beams diffracted by the crystal lattice, one can deduce the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. msu.edu This technique requires a high-quality, single crystal of the compound, typically with dimensions of around 0.1-0.3 mm. msu.edu The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions are determined.

For this compound, an SCXRD analysis would provide:

Confirmation of Connectivity : Unambiguous proof of the molecular structure.

Precise Geometric Parameters : Highly accurate measurements of all bond lengths and angles.

Conformational Details : The exact conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the formate group.

Intermolecular Interactions : Information on how the molecules pack in the crystal lattice, revealing details about packing forces such as van der Waals interactions or potential weak C-H···O hydrogen bonds.

As of the current literature, a complete single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the technique remains the most powerful method for its potential solid-state structural elucidation.

Table 4: Illustrative Crystallographic Data Obtainable from SCXRD for an Organic Molecule

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
a, b, c (Å)Unit cell dimensions
α, β, γ (°)Unit cell angles
V (ų)Unit cell volume
ZNumber of molecules per unit cell
D_calc (g/cm³)Calculated crystal density
R-factorIndex of agreement between experimental and calculated structure factors

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze crystalline materials in a powdered or microcrystalline form. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

PXRD is exceptionally useful for:

Phase Identification : The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com It can be used to confirm the identity of a synthesized batch of this compound by comparing its PXRD pattern to a standard pattern (either calculated from a known single-crystal structure or from a reference sample).

Purity Assessment : The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for the assessment of sample purity.

Polymorphism Studies : Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. rigaku.com PXRD is a key tool for identifying and characterizing different polymorphic forms, which can have different physical properties.

Crystallinity Assessment : The sharpness of the diffraction peaks is related to the crystallographic perfection and size of the crystallites. Broad peaks can indicate small crystallite size or lattice strain, while a broad halo with no sharp peaks is characteristic of an amorphous (non-crystalline) material. americanpharmaceuticalreview.com

For this compound, PXRD would be instrumental in routine quality control, ensuring batch-to-batch consistency and confirming the crystalline form of the bulk material.

Theoretical and Computational Chemistry Investigations of 4 Methylphenyl Formate

Density Functional Theory (DFT) Calculations for Molecular Structure and Properties

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. DFT calculations for 4-methylphenyl formate (B1220265) are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of its electronic and structural characteristics.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For 4-methylphenyl formate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement. The primary focus of conformational analysis for this molecule is the rotational barrier around the ester C-O single bond, which determines the orientation of the formate group relative to the p-tolyl ring.

Computational studies would identify the most stable conformers. It is expected that the planar conformer, where the formate group lies in the same plane as the phenyl ring, would be the most stable due to favorable π-conjugation between the oxygen lone pair and the aromatic system. A second, less stable conformer might exist where the formate group is perpendicular to the ring. The energy difference between these conformers provides insight into the molecule's flexibility and the population of each conformer at a given temperature.

Table 1: Illustrative Conformational Energy Data for this compound Note: These values are representative examples for illustrative purposes, as specific published data for this compound is limited.

Conformer Dihedral Angle (C-O-C=O) Relative Energy (kcal/mol) Stability
Planar ~0° 0.00 Most Stable

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity.

For this compound, DFT calculations would show the spatial distribution of these orbitals.

HOMO: The HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (p-tolyl) ring, which has significant π-electron density. This indicates that the ring is the most probable site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the formate group, specifically on the π* antibonding orbital of the carbonyl (C=O) group. This region is therefore the most susceptible to nucleophilic attack.

The energy of the HOMO-LUMO gap provides quantitative insight into the molecule's stability and its electronic transition properties.

Table 2: Representative Frontier Molecular Orbital Energies Note: The following values are typical for similar aromatic esters and serve as an illustration.

Molecular Orbital Energy (eV) Description
HOMO -6.8 to -7.5 Localized on the 4-methylphenyl ring
LUMO -1.5 to -2.0 Localized on the C=O π* orbital

| Energy Gap (ΔE) | 4.8 to 5.5 | Indicates high kinetic stability |

In this compound, key NBO interactions would include:

Delocalization from the lone pairs of the ester oxygen atom (O) to the antibonding π* orbital of the phenyl ring.

Hyperconjugation involving the lone pairs of the carbonyl oxygen (O) and the antibonding σ* orbitals of adjacent C-C and C-O bonds. These interactions contribute to the stability of the planar conformation and influence the electronic distribution across the molecule.

Table 3: Illustrative NBO Analysis of Major Intramolecular Interactions Note: Data represents plausible interactions and stabilization energies for this compound.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O-ester) π* (C-C aromatic) ~15-20
LP (O=C) σ* (C-O ester) ~5-8

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and uses a color scale to indicate electrostatic potential, which is invaluable for predicting reactivity sites for electrophilic and nucleophilic attacks researchgate.net.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the formate group and the hydrogens on the aromatic ring are expected to show positive electrostatic potential.

Neutral Regions (Green): These areas have a near-zero potential, often corresponding to the carbon framework of the aromatic ring.

The MEP map visually confirms the reactive sites predicted by FMO analysis, highlighting the carbonyl oxygen as the primary center for electrophilic interaction and hydrogen bonding.

Computational Spectroscopic Studies and Validation

Computational methods can accurately predict spectroscopic properties, such as NMR chemical shifts. These predictions serve as a powerful tool for validating the optimized molecular structure obtained from DFT calculations and for aiding in the interpretation of experimental spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. In this approach, the magnetic shielding tensors for each nucleus are calculated based on the optimized electronic structure of the molecule. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).

For this compound, the predicted chemical shifts can be compared with experimental values to confirm the accuracy of the computed geometry. A strong linear correlation between the calculated and observed shifts would validate the theoretical model. Key expected shifts include distinct signals for the aromatic protons, the methyl group protons, the formate proton, the carbonyl carbon, and the aromatic carbons.

Table 4: Comparison of Experimental and Hypothetical Calculated NMR Chemical Shifts (ppm) Note: Calculated values are illustrative, demonstrating the expected correlation with experimental data.

Atom Experimental Shift (δ ppm) Hypothetical Calculated Shift (δ ppm)
¹H NMR
Aromatic Protons ~7.1 - 7.5 ~7.0 - 7.6
Methyl Protons ~2.3 ~2.2
Formate Proton ~8.2 ~8.1
¹³C NMR
Carbonyl Carbon ~160 - 165 ~162
Aromatic Carbons ~120 - 150 ~121 - 151

Simulated Vibrational Spectra

Detailed theoretical vibrational spectra of this compound, complete with assignments of calculated frequencies to specific vibrational modes, are not extensively documented in current scientific literature. Typically, such simulations are performed using quantum chemical methods like Density Functional Theory (DFT). These calculations can predict the infrared (IR) and Raman spectra of a molecule, offering insights into its structural and bonding characteristics. For this compound, a simulated spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretch, C-O stretching vibrations of the ester group, and various vibrational modes associated with the aromatic ring and the methyl group. The precise frequencies of these modes are sensitive to the computational method and basis set employed. The generation of a detailed data table for its vibrational spectra awaits a focused computational study.

Computational Studies of Reaction Mechanisms and Kinetics

The computational investigation of reaction mechanisms and kinetics involving this compound is another area where specific research is limited. Theoretical studies in this domain would typically employ computational methods to map out the potential energy surfaces of reactions, such as hydrolysis or transesterification. These studies can identify transition states, intermediates, and the associated energy barriers, thereby providing a detailed picture of the reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool for investigating the intermolecular interactions of this compound in various environments. These simulations can model the behavior of a large ensemble of molecules over time, providing insights into properties such as solvation, diffusion, and the nature of non-covalent interactions like van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings.

An MD study of this compound in a solvent, for example, could reveal the structure of the solvation shell and the dynamics of solvent molecules around the solute. Furthermore, simulations of the bulk liquid could characterize the local ordering and intermolecular forces that govern its physical properties. While the principles of these simulations are well-established, specific studies publishing detailed findings and data tables for this compound's intermolecular interactions are not currently present in the available literature.

Environmental Fate and Degradation Mechanisms of 4 Methylphenyl Formate

Biodegradation Pathways of Formate (B1220265) Esters and Related Aromatic Compounds

The initial and most critical step in the biodegradation of 4-Methylphenyl formate is the enzymatic hydrolysis of the ester linkage, yielding p-cresol (B1678582) (4-methylphenol) and formic acid. Both of these breakdown products are readily biodegradable under various environmental conditions.

Under aerobic conditions, the primary hydrolysis product, p-cresol, is subject to degradation by a wide variety of microorganisms. The aerobic degradation of cresols can proceed through either ortho- or meta-cleavage pathways, initiated by monooxygenase enzymes that hydroxylate the aromatic ring.

For p-cresol, a common pathway involves the oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is further oxidized to 4-hydroxybenzaldehyde (B117250) and then to 4-hydroxybenzoate. Subsequently, the aromatic ring is hydroxylated and undergoes cleavage. Identified metabolites from the degradation of p-cresol include 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. The complete mineralization of p-cresol to carbon dioxide and water has been demonstrated in several studies. For instance, acclimated granular sludge has been shown to completely remove 4-chlorophenol, a related compound, indicating the robustness of this process for substituted phenols.

Table 1: Aerobic Degradation Metabolites of p-Cresol

Precursor Metabolite Degradation Pathway
p-Cresol 4-Hydroxybenzyl alcohol Methyl group oxidation
4-Hydroxybenzyl alcohol 4-Hydroxybenzaldehyde Alcohol dehydrogenation
4-Hydroxybenzaldehyde 4-Hydroxybenzoate Aldehyde dehydrogenation
p-Cresol 4-Methyl-1,2-benzodiol Ring hydroxylation

In the absence of oxygen, the anaerobic degradation of p-cresol, the hydrolysis product of this compound, proceeds through different mechanisms. One established pathway in sulfate-reducing bacteria, such as Desulfobacterium cetonicum, involves the activation of the methyl group by the addition of fumarate (B1241708) to form 4-hydroxybenzylsuccinate. This intermediate is then further metabolized via a β-oxidation-like pathway to 4-hydroxybenzoyl-CoA, which is subsequently dehydroxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways. This process ultimately leads to the complete oxidation of the compound to CO2.

The key enzymatic biotransformation for this compound is its hydrolysis, which is catalyzed by esterase enzymes, such as lipases. These enzymes cleave the ester bond, releasing p-cresol and formic acid. While the enzymatic synthesis of formate esters using lipases has been studied, the reverse reaction, hydrolysis, is a fundamental process in the biological degradation of these compounds. The widespread presence of esterases in microorganisms suggests that this initial breakdown step is likely to occur readily in most biologically active environments.

Phototransformation Processes in Environmental Compartments

This compound is susceptible to phototransformation, primarily through the action of sunlight. The aromatic ring of the p-cresol moiety is the principal chromophore that absorbs environmental ultraviolet (UV) radiation. The photodegradation of p-cresol, the hydrolysis product, has been studied and can serve as a model for the ultimate fate of the aromatic portion of this compound in sunlit surface waters.

The photocatalytic degradation of p-cresol in the presence of semiconductors like zinc oxide (ZnO) under UV irradiation has been shown to be effective. mdpi.comnih.gov This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to the formation of intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.comnih.gov Ultimately, these intermediates can be mineralized to carbon dioxide. mdpi.comnih.gov While direct photolysis in the absence of a catalyst is also possible, the rates are generally slower. The efficiency of phototransformation is influenced by factors such as pH, the concentration of the compound, and the presence of photosensitizing agents in the water. mdpi.comnih.gov

Hydrolytic Stability and Kinetic Studies in Aqueous Media

The hydrolytic stability of this compound is a key factor in its environmental persistence. As an ester, it is susceptible to hydrolysis, a chemical process in which a water molecule cleaves the ester bond. This reaction can be catalyzed by acids or bases. The rate of hydrolysis is significantly influenced by the pH of the aqueous medium.

Table 2: Factors Influencing the Hydrolysis Rate of Aromatic Esters

Factor Influence on Hydrolysis Rate
pH Rate is lowest in acidic conditions (around pH 2) and increases significantly in neutral to alkaline conditions.
Temperature Higher temperatures generally increase the rate of hydrolysis.
Catalysts The presence of acids or bases catalyzes the hydrolysis reaction.

Adsorption and Desorption Behavior in Soil and Sediment

The mobility of this compound in the subsurface environment is largely governed by its adsorption and desorption characteristics in soil and sediment. Upon its likely rapid hydrolysis to p-cresol and formic acid, the environmental transport will be dictated by the behavior of these individual compounds. Formic acid is highly mobile in soil. The fate of p-cresol is more complex and is influenced by its interaction with soil organic matter and clay minerals.

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of adsorption. For p-cresol, reported log Koc values are in the range of 1.03 to 1.69, suggesting a low to moderate potential for adsorption to soil and sediment. cdc.gov This indicates that p-cresol has the potential to be mobile in soils with low organic carbon content. However, in soils rich in organic matter, its mobility will be more limited. The adsorption of p-cresol is also influenced by soil pH, as this affects the surface charge of soil particles and the speciation of the compound.

Table 3: Soil Partitioning Coefficients for p-Cresol

Compound Log Koc Range Adsorption Potential Mobility Potential
p-Cresol 1.03 - 1.69 Low to Moderate Moderate to Low

Environmental Distribution and Partitioning Modeling

The environmental distribution of this compound, a chemical compound used in various industrial applications, is governed by its distinct physicochemical properties. Understanding how this compound partitions between different environmental compartments—air, water, soil, and biota—is crucial for assessing its potential environmental impact. This is often achieved through predictive environmental modeling, which utilizes key chemical properties to forecast its behavior and ultimate fate in the ecosystem.

The partitioning of a chemical in the environment is largely dictated by its affinity for different phases. For this compound, properties such as its octanol-water partition coefficient (Log Kₒw), soil organic carbon-water partition coefficient (Kₒc), water solubility, and Henry's Law constant are fundamental inputs for these models. These parameters help in estimating the compound's tendency to remain in water, volatilize into the air, or adsorb to soil and sediment.

Various models, such as fugacity-based models, can be employed to predict the environmental distribution of this compound. These models use the aforementioned physicochemical properties to estimate the concentration of the chemical in different environmental media at equilibrium. The distribution is influenced by the compound's relative preference for the organic phases (like soil organic matter and lipids in organisms) versus aqueous or gaseous phases.

The octanol-water partition coefficient (Log Kₒw) is a critical parameter, indicating the lipophilicity of a substance. A higher Log Kₒw value suggests a greater tendency to partition into organic matter, such as soil and aquatic organisms, rather than remaining in the water column. For this compound, the estimated Log Kₒw values range from approximately 1.7 to 2.5, suggesting a moderate potential for bioaccumulation and adsorption to organic materials.

The soil organic carbon-water partition coefficient (Kₒc) provides a more specific measure of the compound's tendency to adsorb to the organic fraction of soil and sediment. This parameter is essential for predicting the mobility of this compound in terrestrial environments. A higher Kₒc value indicates stronger adsorption to soil particles and consequently, lower mobility and leaching potential into groundwater.

Water solubility is another key factor influencing the environmental transport of this compound. While it is described as very slightly soluble in water, a quantitative value is necessary for accurate modeling. chemicalbook.com An estimated water solubility of 3812 mg/L has been reported, though this may be an overestimation for a compound considered slightly soluble. epa.gov This property directly affects its concentration in aquatic systems and its availability for transport and degradation.

The Henry's Law constant predicts the partitioning of a chemical between air and water. This value is crucial for assessing the potential for volatilization from water bodies into the atmosphere. Compounds with a higher Henry's Law constant are more likely to be found in the gas phase.

The following interactive data tables summarize the key physicochemical properties of this compound, which are essential for modeling its environmental distribution and partitioning.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₈O₂ chemsynthesis.comchemnet.com
Molecular Weight ( g/mol ) 136.15 epa.govchemsynthesis.com
Boiling Point (°C) 192.0 - 193.0 @ 760 mm Hg epa.gov
Vapor Pressure (mm Hg @ 25°C) 0.675 chemnet.com
Water Solubility (mg/L @ 25°C) 3812 (estimated) epa.gov

Environmental Partitioning Coefficients of this compound

Coefficient Value Significance
Log Kₒw 1.696 - 2.5 (est.) Indicates a moderate tendency to partition into organic matter (soil, biota).

It is important to note that many of the available physicochemical parameters for this compound are estimated. Experimental verification of these values would significantly improve the accuracy of environmental fate and distribution models for this compound.

Advanced Analytical Methodologies for 4 Methylphenyl Formate Analysis

Chromatographic Separation Techniquesnih.gov

Chromatography is a powerful laboratory technique for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For a compound like 4-Methylphenyl formate (B1220265), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable separation methods.

High-Performance Liquid Chromatography (HPLC) Method Developmentthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating non-volatile or thermally unstable compounds. nih.gov Developing a robust HPLC method is a systematic process that involves several key stages, including initial scouting, method optimization, and validation. thermofisher.com For 4-Methylphenyl formate, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach. In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a more polar solvent mixture.

Method development for this compound would involve the careful selection of a column, mobile phase, and detector to achieve optimal separation from impurities or related compounds.

Column Selection : A C18 column is a common first choice for RP-HPLC, offering excellent retention and separation for a wide range of moderately nonpolar organic molecules.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. chromatographyonline.com The ratio of these solvents is adjusted to control the retention time of the analyte. To ensure good peak shape and reproducibility, a modifier like formic acid is often added to the mobile phase. sielc.com Formic acid is also compatible with mass spectrometry detectors, making it a versatile choice. sielc.com

Detection : The presence of a phenyl ring in this compound allows for sensitive detection using an ultraviolet (UV) or Photodiode Array (PDA) detector.

A summary of typical starting parameters for an HPLC method is presented in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column C18, 150 mm x 4.6 mm, 5 µm Provides separation based on hydrophobicity.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Elutes the compound from the column.
Elution Mode Isocratic or Gradient Isocratic uses a constant mobile phase composition, while gradient changes the composition over time to improve separation of complex mixtures.
Flow Rate 1.0 mL/min Controls the speed of the separation.
Column Temp. 25 °C (Ambient) Maintains consistent retention times.
Injection Vol. 10 µL The amount of sample introduced into the system.

| Detector | UV/PDA at 254 nm | Detects the analyte based on its absorbance of UV light. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Product Identificationnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful hyphenated technique ideal for the separation and identification of volatile and semi-volatile compounds. nih.goviosrjournals.org Given its volatility, this compound is an excellent candidate for GC-MS analysis. This method provides high-resolution separation through the gas chromatograph and definitive identification through the mass spectrometer.

The process involves injecting the sample into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the compounds' different boiling points and affinities for the stationary phase. As each separated component exits the column, it enters the mass spectrometer.

Product Identification : In the MS, compounds are ionized, typically by electron impact (EI), causing them to fragment in a predictable and reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure, based on the mass-to-charge ratio of its fragments. nih.gov This fragmentation pattern can be compared against extensive spectral libraries for confident identification of this compound and any related impurities.

Trace Analysis : For detecting very low concentrations, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. researchgate.net Instead of scanning the entire mass range, the detector focuses only on a few characteristic ions of the target molecule. This significantly enhances the signal-to-noise ratio, allowing for the quantification of trace amounts of the compound.

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Condition Purpose
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) Separates volatile compounds based on boiling point and polarity.
Carrier Gas Helium or Hydrogen, constant flow Transports the sample through the column.
Inlet Temp. 250 °C Ensures rapid and complete vaporization of the sample.
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min Controls the separation by gradually increasing the column temperature.
Ionization Mode Electron Impact (EI), 70 eV Fragments the analyte to produce a characteristic mass spectrum.
Mass Analyzer Quadrupole or Ion Trap Separates the fragment ions based on their mass-to-charge ratio.

| Detector Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive trace analysis. |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques refer to the powerful combination of a separation technique with a spectroscopic detection technique online. chemijournal.comresearchgate.net This approach provides multidimensional data, allowing for both the separation of complex mixtures and the specific identification of the individual components in a single analysis. chemijournal.com The coupling of these instruments leads to faster, more accurate, and more sensitive analyses compared to using each technique individually. chemijournal.com

For a comprehensive chemical profile of a sample containing this compound, several hyphenated techniques are invaluable:

Gas Chromatography-Mass Spectrometry (GC-MS) : As detailed previously, this is a primary hyphenated method for volatile compounds, offering excellent separation and definitive structural identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. researchgate.net It is particularly useful for compounds that are not suitable for GC (e.g., non-volatile or thermally fragile). For this compound analysis, LC-MS can identify impurities or degradation products that may not be volatile enough for GC. The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting a specific parent ion and analyzing its daughter ions. iosrjournals.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : LC-NMR directly links an HPLC system with an NMR spectrometer. chemijournal.com While HPLC separates the components of the mixture, the NMR provides unambiguous structural elucidation of each compound as it elutes from the column. chemijournal.com This is a powerful, albeit less common, tool for identifying unknown impurities or isomers without the need for isolating them first.

Table 3: Comparison of Hyphenated Techniques for Chemical Profiling

Technique Separation Principle Detection Principle Primary Application for this compound Analysis
GC-MS Volatility and column affinity Mass-to-charge ratio of fragments Identification and quantification of this compound and other volatile components.
LC-MS Polarity and column affinity Mass-to-charge ratio of molecular and fragment ions Analysis of this compound and less volatile or thermally unstable impurities/degradation products.

| LC-NMR | Polarity and column affinity | Nuclear magnetic resonance | Unambiguous structural determination of unknown impurities or isomers separated by HPLC. |

Research Applications in Organic Synthesis and Functional Materials Academic Focus

4-Methylphenyl Formate (B1220265) as a Versatile Synthetic Intermediate

4-Methylphenyl formate, also known as p-cresyl formate, serves as a valuable intermediate in organic synthesis. Its structure, combining a reactive formate group with a p-tolyl (4-methylphenyl) moiety, allows it to participate in a variety of chemical transformations.

While specific, multi-step total syntheses of complex natural products originating directly from this compound are not extensively documented in dedicated literature, its utility can be inferred from the known reactivity of related formate esters. Formate esters like methyl formate and phenyl formate are recognized as effective formylating agents and surrogates for carbon monoxide (CO). mdpi.comresearchgate.net For instance, phenyl formate is employed as a CO surrogate in the reductive cyclization of organic nitro compounds to generate N-heterocycles, a process that avoids the need for high-pressure autoclaves. mdpi.com Methyl formate is widely utilized in the N-formylation of amines to produce formamides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Given this precedent, this compound is a potential candidate for similar applications. The formate group can be used to introduce a formyl (-CHO) group or to act as a source of carbon monoxide in carbonylation reactions, which are fundamental processes for building molecular complexity. The p-cresol (B1678582) leaving group can influence reaction kinetics and selectivity compared to simpler alkyl or phenyl formates.

The application of this compound as a building block for specialty chemicals is primarily linked to the synthesis of other p-cresyl esters and derivatives. The butylation of p-cresol, for example, leads to value-added products like butylated hydroxytoluene (BHT), which is a widely used antioxidant in the food and polymer industries. mdpi.comresearchgate.net While not a direct reaction of the formate ester, this highlights the industrial importance of the 4-methylphenyl moiety.

Derivatives of alkyl cresols are also employed as herbicides, bactericides, and insecticides. mdpi.com Furthermore, long-chain fatty acid esters of p-cresol have commercial applications and can be synthesized via esterification, a reaction for which this compound could serve as a precursor through transesterification. researchgate.net

Investigation of Derivatives for Specific Material Properties

Research into functional materials often involves modifying core molecular structures to fine-tune their physical and chemical properties. Derivatives based on the 4-methylphenyl scaffold are subjects of such investigations, particularly in the field of optics.

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are crucial for applications in optoelectronics and photonics. Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives are a significant class of organic compounds investigated for their NLO properties. researchgate.netanalis.com.myrsc.org These molecules possess a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer, a key requirement for a high NLO response. analis.com.my

The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). researchgate.net While direct synthesis from this compound is not a standard route, derivatives of p-cresol can be envisioned as precursors for the acetophenone or benzaldehyde starting materials. The 4-methyl group of the p-cresol moiety can act as an electron-donating group in the final chalcone (B49325) structure, potentially enhancing its NLO response. Research has shown that various chalcone derivatives exhibit significant second harmonic generation (SHG) efficiency, sometimes multiple times greater than that of standard inorganic materials like potassium dideuterophosphate (KDP). researchgate.net

Chalcone Derivative Type Key Structural Feature Relevance to NLO Properties
Ethynylated ChalconesContains a C≡C triple bond, extending the π-conjugated system.Enhances electron delocalization, leading to a smaller HOMO-LUMO energy gap and potentially higher hyperpolarizability. analis.com.my
Ferrocenyl ChalconesIncorporates an organometallic ferrocene (B1249389) moiety.The ferrocene group acts as a strong electron donor, promoting charge transfer and resulting in a strong SHG response. researchgate.net
Substituted Phenyl Ring ChalconesFeatures various electron-donating or electron-withdrawing groups on the aryl rings.Allows for fine-tuning of the electronic properties and optimization of the NLO response. researchgate.netrsc.org

Research on this compound in Flavor and Fragrance Chemistry

Esters are a cornerstone of the flavor and fragrance industry, valued for their wide range of fruity and floral scents. The sensory properties of cresyl esters, derived from cresol (B1669610) isomers, are of particular interest. p-Cresol (4-methylphenol) itself has a complex odor profile, described as intensely animalic and phenolic at high concentrations, but revealing delicate floral notes of narcissus and jasmine upon dilution. fraterworks.com

Compound CAS Number Reported Odor Profile Application
p-Cresol106-44-5Animalic, phenolic; floral (narcissus, jasmine) at high dilution. fraterworks.comModifier for narcissus notes and animalic warmth. fraterworks.com
p-Cresyl Acetate (B1210297)140-39-6Narcissus-like, floral, slightly animalic. chemicalbook.comUsed in narcissus, ylang-ylang, and jasmine accords. chemicalbook.com
p-Cresyl Phenylacetate101-94-0Honey, nuts, butter, narcissus. researchgate.netdrugfuture.comresearchgate.netFixative and fragrance ingredient in perfumes and soaps. drugfuture.com

Catalyst and Ligand Design Incorporating 4-Methylphenyl Moieties

The 4-methylphenyl moiety, derived from p-cresol, is a valuable component in the design of ligands for transition metal catalysts. The steric and electronic properties of a ligand are crucial in determining the activity, selectivity, and stability of the resulting metal complex. nih.govillinois.edu The p-cresol framework can be chemically modified to create sophisticated, multidentate ligands capable of forming stable complexes with a variety of metal ions.

A prominent example is the use of 2,6-diformyl-p-cresol as a precursor. This dialdehyde (B1249045) can undergo condensation reactions with various amines to form Schiff base macrocyclic ligands. researchgate.netacs.org For example, the [2+2] template condensation of 2,6-diformyl-p-cresol with 6,6′-bis(aminomethyl)-2,2′-bipyridyl in the presence of lanthanum acetate yields a dinuclear lanthanum(III) complex. acs.org Similarly, reaction with thiosemicarbazide (B42300) produces a binucleating ligand that forms complexes with metals such as Ni(II), Pd(II), and Zn(II). researchgate.net

The 4-methylphenyl group within these ligands influences the catalyst in several ways:

Electronic Effects : The methyl group is weakly electron-donating, which can modulate the electron density at the metal center, affecting its reactivity.

Steric Effects : The bulky aryl group can create a specific coordination pocket around the metal, influencing substrate approach and the selectivity of the catalytic reaction. nih.govillinois.edu

Structural Scaffolding : The rigid phenolic ring provides a stable and well-defined backbone for constructing complex ligand architectures.

Ligand Precursor Reactant Resulting Ligand/Complex Type Metal Ions
2,6-Diformyl-p-cresolThiosemicarbazideBinuclear Schiff base complex. researchgate.netNi(II), Pd(II), Zn(II), Cd(II), Hg(II). researchgate.net
2,6-Diformyl-p-cresol6,6′-Bis(aminomethyl)-2,2′-bipyridylDinuclear macrocyclic Schiff base complex. acs.orgLa(III). acs.org
2,6-Bis(aminomethyl)-p-cresol2,6-DiformylpyridineHexaaza macrocyclic Schiff base ligand. acs.orgN/A (ligand only). acs.org

Q & A

Q. What established synthetic methods are available for preparing 4-Methylphenyl formate, and how can reaction conditions be optimized?

  • Methodology : The esterification of 4-methylphenol with formic acid in the presence of an acid catalyst (e.g., concentrated sulfuric acid) is a common method. Alternative routes include transesterification using methyl formate and 4-methylphenol under basic conditions. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of 4-methylphenol to formic acid), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification via fractional distillation or column chromatography is critical to achieving high purity (>98%) . Example Table :
MethodReagents/ConditionsYield (%)Purity (%)
Acid-catalyzed esterificationHCOOH, H₂SO₄, 70°C, 5 hrs7595
TransesterificationMethyl formate, K₂CO₃, 80°C, 6 hrs8298

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.1–7.5 ppm for 4-methylphenyl group) and formate ester carbonyl (δ 160–165 ppm).
  • IR Spectroscopy : Identify C=O stretching (1720–1740 cm⁻¹) and ester C-O vibrations (1200–1250 cm⁻¹).
  • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., Hirshfeld surface analysis to quantify hydrogen bonding and π-π stacking) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

  • Methodology :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C.
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).
  • Ionization Energy : Determined via photoelectron spectroscopy (10.8–11.0 eV), critical for understanding reactivity in gas-phase reactions .

Advanced Research Questions

Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity and degradation pathways of this compound?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics (MD) simulations in solvent environments (e.g., water, ethanol) predict hydrolysis rates and byproduct formation. Validate predictions with experimental kinetic data (e.g., Arrhenius parameters from temperature-dependent studies) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts, IR bands) for this compound derivatives?

  • Methodology :
  • Comparative Analysis : Cross-reference with high-purity standards and databases (e.g., NIST Chemistry WebBook).
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR.
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. How does the steric and electronic environment of the 4-methyl group influence reaction mechanisms (e.g., nucleophilic acyl substitution)?

  • Methodology : Kinetic isotope effect (KIE) studies and Hammett plots (using substituted phenyl formates) quantify electronic effects. Steric hindrance is assessed via comparative reactivity studies with ortho/meta-methyl analogs. Transition state modeling (e.g., Gaussian 16) identifies energy barriers for acyl-oxygen cleavage .

Data Analysis and Reporting Guidelines

  • Handling Raw Data :
    • Organize spectral and chromatographic data in appendices; include processed data (e.g., integrated NMR peaks, TGA curves) in the main text.
    • Use software (e.g., MestReNova, OriginLab) for baseline correction and peak deconvolution .
  • Addressing Uncertainties :
    • Report confidence intervals for kinetic parameters (e.g., k = 0.45 ± 0.02 s⁻¹) and statistical significance (p < 0.05) in biological assays.
    • Discuss instrumental error margins (e.g., ±0.5°C for temperature-controlled reactions) .

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